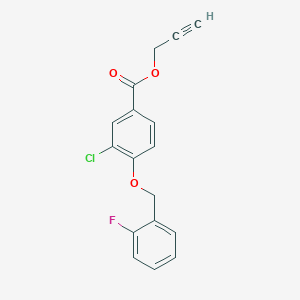
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-yn-1-yl group, a 3-chloro-4-((2-fluorobenzyl)oxy)benzoate moiety, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, and other substituted products.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The ester linkage allows the compound to undergo hydrolysis, releasing the active moieties that can interact with biological targets. The alkyne group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The chlorine and fluorine atoms enhance the compound’s reactivity and specificity towards certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzaldehyde
- Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzonitrile
- Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid
Uniqueness
Prop-2-yn-1-yl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.
Properties
Molecular Formula |
C17H12ClFO3 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
InChI Key |
MSOFEBINQMPKOE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


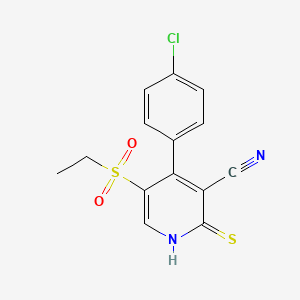
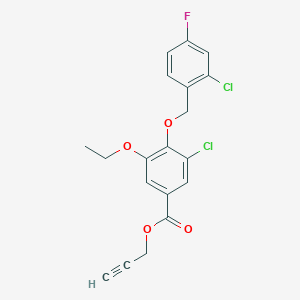
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
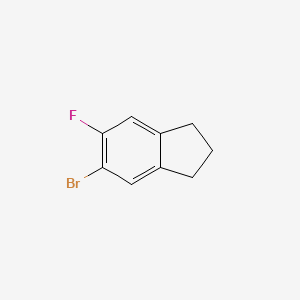

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
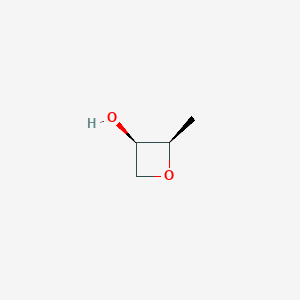
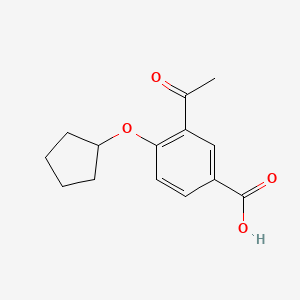

![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)

![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)

